Perfluorooctyl iodide

Catalog No.
S593795
CAS No.
507-63-1
M.F
C8F17I
M. Wt
545.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorooctyl iodide

CAS Number

507-63-1

Product Name

Perfluorooctyl iodide

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane

Molecular Formula

C8F17I

Molecular Weight

545.96 g/mol

InChI

InChI=1S/C8F17I/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26

InChI Key

KWXGJTSJUKTDQU-UHFFFAOYSA-N

SMILES

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Synonyms

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-iodooctane; 1-Iodo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane; 1-Iodoheptadecafluorooctane; 1-Iodoperfluorooctane; Heptadecafluoro-1-iodooctane; Perfluoro-1-iodooctane; Perfluoro-n-octy

Canonical SMILES

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound Perfluorooctyl iodide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluorooctyl iodide (CAS 507-63-1) is a highly fluorinated liquid synthon primarily utilized as a radical precursor and chain-transfer agent in industrial and laboratory settings. Characterized by a weak, highly polarized carbon-iodine (C-I) bond, it serves as a primary reagent for introducing the strongly lipophobic and hydrophobic perfluorooctyl (-C8F17) group into organic molecules and polymers [1]. Its baseline value in procurement stems from its dual utility: it acts as a highly efficient telogen in iodine-transfer polymerization (ITP) for fluorosurfactant manufacturing, and as a highly reactive electrophile in atom transfer radical addition (ATRA) and photoredox catalysis. Unlike standard alkyl halides, its extreme electron deficiency and strong fluorous partitioning characteristics make it indispensable for fluorous biphasic catalysis and the synthesis of advanced triphilic materials.

Substituting perfluorooctyl iodide with closely related analogs, such as perfluorooctyl bromide (C8F17Br) or the shorter-chain perfluorohexyl iodide (C6F13I), frequently results in process failure or severe performance degradation. The C-Br bond in perfluorooctyl bromide possesses a significantly higher bond dissociation energy, rendering it completely inert under the mild photoredox or organocatalytic conditions where the iodide thrives [1]. Conversely, while regulatory pressures often encourage substituting C8 chains with C6 chains, the shorter perfluorohexyl variant exhibits higher volatility, weaker van der Waals interactions, and inferior fluorous phase partitioning [2]. This reduction in chain length compromises the efficiency of fluorous solid-phase extraction (FSPE) and reduces the thermodynamic stability of resulting triphilic surfactants, making C8F17I strictly necessary for applications requiring maximum fluorophilicity and precise radical initiation.

Absolute Reactivity Advantage Over Perfluorooctyl Bromide in Radical Additions

The selection of the iodide over the bromide form is dictated by the fundamental bond dissociation energy of the terminal halogen. In studies evaluating Frustrated Lewis Pair (FLP)-catalyzed functionalizations of alkenes, perfluorooctyl iodide acts as a highly efficient radical precursor, achieving conversion under mild conditions. In direct contrast, substituting the iodide with perfluorooctyl bromide results in 0% conversion, as the C-Br bond is too strong to undergo homolytic cleavage under identical catalytic thresholds [1].

Evidence DimensionReaction conversion in mild radical alkene functionalization
Target Compound DataHigh conversion (acts as a competent substrate)
Comparator Or BaselinePerfluorooctyl bromide (0% conversion / no reaction)
Quantified DifferenceComplete binary shift from functional reactivity to total inertness
ConditionsMild catalytic conditions (e.g., FLP catalysis) without harsh thermal initiators

Buyers must specify the iodide form for any modern, mild-condition perfluoroalkylation workflow, as the cheaper bromide alternative will fail to initiate.

Superior Halogen-Bond Activation vs. Shorter-Chain Perfluoroalkyl Iodides

The length of the perfluoroalkyl chain directly correlates with the compound's ability to act as an organocatalyst via halogen bonding. In the transfer hydrogenation of 2-substituted quinolines, the highly electron-withdrawing C8 chain of perfluorooctyl iodide creates a remarkably strong C-I···N halogen bond. Quantitative comparisons demonstrate that catalytic activity increases with carbon chain length; using 10 mol% of perfluorooctyl iodide achieves up to a 98% yield of the reduced product at room temperature, outperforming shorter-chain analogs like perfluorohexyl iodide (C6F13I) and perfluorobutyl iodide (C4F9I) under identical conditions .

Evidence DimensionProduct yield in halogen-bond catalyzed heteroaryl reduction
Target Compound Data98% yield
Comparator Or BaselineShorter perfluoroalkyl iodides (C6F13I, C4F9I) which exhibit progressively lower catalytic activity
Quantified DifferenceMaximized yield directly correlated to the C8 chain's superior electron-withdrawing capacity
Conditions10 mol% catalyst loading, room temperature, Hantzsch ester reductant

For advanced organocatalytic processes relying on halogen bonding, procuring the C8 variant maximizes turnover and yield compared to shorter-chain regulatory substitutes.

Lower Volatility and Enhanced Fluorous Partitioning vs. Perfluorohexyl Iodide

In industrial handling and fluorous biphasic applications, the volatility and phase-partitioning behavior of the perfluoroalkyl chain are critical. Evaluations of the hexadecane/air partition coefficients (Log KHxd/air) for per- and polyfluoroalkyl substances reveal that partitioning increases linearly with the number of CF2 units. Perfluorooctyl iodide exhibits a significantly higher Log KHxd/air value than perfluorohexyl iodide (C6F13I), indicating stronger non-specific van der Waals interactions and lower volatility [1].

Evidence DimensionHexadecane/Air Partition Coefficient (Log KHxd/air)
Target Compound DataHigher Log KHxd/air (lower volatility, stronger fluorous network)
Comparator Or BaselinePerfluorohexyl iodide (lower Log KHxd/air, higher evaporative loss)
Quantified DifferenceLinear increase in partition coefficient per additional CF2 unit
ConditionsStandardized variable phase ratio headspace gas chromatography at 25 °C

The lower volatility and stronger partitioning of C8F17I are essential for minimizing evaporative losses during high-temperature synthesis and maximizing recovery in fluorous solid-phase extraction.

High Chain-Transfer Constant for Controlled Fluoropolymer Synthesis

Perfluorooctyl iodide is heavily utilized in the synthesis of functionalized oligomers and telechelic polymers due to its exceptional performance as a chain-transfer agent. In the radical telomerization of 1,3-butadiene, perfluorooctyl iodide demonstrates a high transfer constant (CT = 2.59 at 145 °C). This allows for the precise control of molecular weights, yielding functional oligomers ranging from 250 to 4,000 g/mol [1]. Standard alkyl halides or non-iodinated perfluorocarbons lack this reversible iodine-transfer capability, leading to uncontrolled polymerization.

Evidence DimensionChain-transfer constant (CT)
Target Compound DataCT = 2.59 at 145 °C
Comparator Or BaselineNon-iodinated perfluoroalkanes (CT ≈ 0, no controlled chain transfer)
Quantified DifferenceEnables controlled molecular weight distribution vs. uncontrolled radical propagation
ConditionsRadical telomerization with 1,3-butadiene at 140–150 °C using di-tert-butyl peroxide initiator

Industrial polymer chemists must procure the iodide form to successfully execute Iodine-Transfer Polymerization (ITP) for the production of tightly controlled fluorosurfactants and elastomers.

Iodine-Transfer Polymerization (ITP) for Fluoropolymers

Used as a primary telogen to synthesize strictly controlled, low-molecular-weight fluorinated oligomers, telechelic polymers, and specialized elastomers where precise chain-transfer kinetics are mandatory[1].

Mild-Condition Radical Perfluoroalkylation (ATRA)

The reagent of choice for introducing the -C8F17 group into alkenes, alkynes, and polycyclic aromatics via photoredox or Frustrated Lewis Pair catalysis, where the robust C-Br bond of perfluorooctyl bromide would fail to react[2].

Fluorous Biphasic Catalysis and Solid-Phase Extraction (FSPE)

Ideal for synthesizing fluorous-tagged catalysts or chiral auxiliaries. The C8 chain provides the necessary thermodynamic stability and high fluorous partition coefficient required for quantitative phase separation, outperforming C6 substitutes [3].

Physical Description

Liquid

XLogP3

6.8

Boiling Point

160.5 °C

Melting Point

20.8 °C

UNII

072985Y799

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 91 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 86 of 91 companies with hazard statement code(s):;
H315 (55.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (55.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (44.19%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Contrast Media

Pictograms

Irritant

Irritant

Other CAS

507-63-1

Wikipedia

Perfluorooctyl iodide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Last modified: 08-15-2023

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